molecular formula C12H12N2O B12880245 3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12880245
M. Wt: 200.24 g/mol
InChI Key: QRWYHVHXYVASHM-UHFFFAOYSA-N
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Description

3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a pyrrolo and isoxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α,β-acetylenic oximes with catalysts such as AuCl3, leading to the formation of substituted isoxazoles . Another approach includes the use of primary nitro compounds and aldehydes or activated ketones, which undergo condensation reactions to form isoxazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. Methods such as microwave-assisted synthesis and metal-free synthetic routes are gaining popularity due to their efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.

    Pyrrole: A five-membered ring containing one nitrogen atom.

    Indole: A bicyclic structure containing a benzene ring fused to a pyrrole ring.

Uniqueness

3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its combined pyrrolo and isoxazole structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C12H12N2O/c1-8-2-4-9(5-3-8)11-10-6-7-13-12(10)15-14-11/h2-5,13H,6-7H2,1H3

InChI Key

QRWYHVHXYVASHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3=C2CCN3

Origin of Product

United States

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